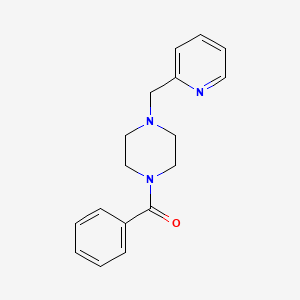

![molecular formula C11H10N4S B5648637 5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B5648637.png)

5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazinoindoles and has been studied for its anticancer, antiviral, and antifungal activities. In

科学研究应用

Cancer Therapy: Iron Chelation

This compound has been identified as a potential iron chelator . Iron chelators are known to inhibit cancer cell proliferation by depriving them of iron, which is essential for their rapid growth . A derivative of this compound showed strong antiproliferative activity against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2, with low cytotoxicity against normal cells . It selectively binds to ferrous ions, suggesting a targeted approach in cancer therapy.

Apoptosis Induction

Further research into the compound’s derivatives revealed that they could induce apoptosis in cancer cells. Specifically, one derivative was found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner . This indicates its potential use in inducing programmed cell death in cancerous cells.

Mitochondrial Pathway Investigation

The same derivative that induces apoptosis does so possibly through the mitochondrial pathway. This was evidenced by changes in the expression levels of Bcl-2, Bax, and cleaved caspase-3 proteins . This suggests that the compound can be used to study the mitochondrial mechanisms of apoptosis.

Molecular Docking Studies

Indole derivatives, which include the structure of our compound of interest, have been used in molecular docking studies. These studies are crucial for understanding how these compounds can interact with biological targets, such as proteins involved in HIV-1 replication . This application is vital for drug discovery and development.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing a variety of novel derivatives. These derivatives can exhibit diverse biological activities and can be screened for various pharmacological properties . This synthetic versatility makes it a valuable starting point for medicinal chemistry.

Antimicrobial Activity Screening

Derivatives of this compound have been screened for their antimicrobial activities. The creation of new derivatives with potential antimicrobial properties is crucial in the fight against drug-resistant bacteria . This application is particularly relevant given the rising concern over antibiotic resistance.

Chemical Property Analysis

The compound’s chemical properties, such as melting point, boiling point, and molecular weight, can be analyzed to understand its physical and chemical behavior . This information is essential for handling the compound in various experimental settings.

Iron Overload Syndrome Treatment

Originally, iron chelators were used to treat iron overload syndromes. Given the compound’s role as an iron chelator, it may also find application in managing conditions associated with excess iron in the body .

作用机制

Target of Action

The primary target of 5,8-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is ferrous ions . Iron is an indispensable trace element for virtually all living organisms and is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions leads to a decrease in the cytotoxicity on A549 cells with the increase of ferrous ions concentrations .

Biochemical Pathways

The compound affects the iron metabolism pathway in the body. Decreasing intracellular iron ion level can significantly inhibit cancer cell proliferation . Therefore, iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .

Result of Action

The compound has shown strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The presence and concentration of ferrous ions in the environment would likely play a significant role, as the compound selectively binds to these ions .

属性

IUPAC Name |

5,8-dimethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-6-3-4-8-7(5-6)9-10(15(8)2)12-11(16)14-13-9/h3-5H,1-2H3,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUJZZKRFHPNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-chromeno[3,4-c][1,2,5]thiadiazol-4-one](/img/structure/B5648559.png)

![(3S*,4S*)-4-methyl-1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidine-3,4-diol](/img/structure/B5648566.png)

![[(3aS*,9bS*)-2-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5648569.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5648578.png)

![N-[2-(1H-indol-3-yl)ethyl]cyclooctanamine](/img/structure/B5648589.png)

![6-[2-(2,6-dimethoxyphenoxy)ethyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5648591.png)

![[(4,6-dimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5648603.png)

![5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5648608.png)

![4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5648613.png)

![6-[3-isopropyl-5-(2H-1,2,3-triazol-2-ylmethyl)-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5648652.png)

![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)